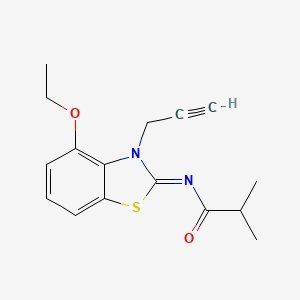

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide, typically involves multicomponent reactions that yield complex structures. For example, novel (4-oxothiazolidine-2-ylidene)benzamide derivatives have been synthesized through a convenient, one-pot, multicomponent reaction, highlighting the intricacy and efficiency of modern synthetic methods in producing benzothiazole derivatives (Hossaini et al., 2017).

Molecular Structure Analysis

The analysis of the molecular structure of benzothiazole derivatives is crucial for understanding their properties and potential applications. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. For instance, single-crystal X-ray analysis has been utilized to determine the conformational features of similar compounds, providing insights into their structural characteristics and potential reactivity patterns (Zablotskaya et al., 2013).

Applications De Recherche Scientifique

Tumor Hypoxia Markers

- Research shows that certain nitroimidazole-based thioflavin-T derivatives, which are structurally related to the compound , have been synthesized and radiolabeled for use as tumor hypoxia markers. These compounds show potential in accumulating continuously in hypoxic tumor cells, suggesting their use in identifying and targeting hypoxic regions within tumors (Li, Chu, Liu, & Wang, 2005).

Cerebral Ischemia Markers

- Similar derivatives have also been explored for their potential in imaging cerebral ischemia. In animal models, these compounds demonstrated good permeation of the blood-brain barrier and high initial brain uptake, suggesting their applicability in noninvasive cerebral ischemia imaging (Chu, Li, Liu, & Wang, 2007).

Corrosion Inhibition

- Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds exhibit high inhibition efficiencies, suggesting their potential in industrial applications to protect metals against corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Psychotropic, Anti-Inflammatory, and Antimicrobial Activities

- A series of benzothiazole derivatives has been synthesized and found to have psychotropic, anti-inflammatory, and antimicrobial activities. These compounds have been observed to possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya, Segal, Geronikaki, Eremkina, Belyakov, Petrova, Shestakova, Zvejniece, & Nikolajeva, 2013).

Enhancement of Physical Performance

- Derivatives of 2-animo-6-ethoxybenzothiazole have been shown to enhance physical performance in animal models. These substances were more effective than known actoprotectors used in greater doses, indicating their potential in developing drugs for enhancing physical performance (Цублова, Иванова, Яснецов, Трошина, & Яснецов, 2015).

Diuretic Activity

- In vivo studies of biphenyl benzothiazole-2-carboxamide derivatives indicate promising diuretic activity. This suggests potential therapeutic applications for these compounds (Yar & Ansari, 2009).

Mécanisme D'action

Target of Action

Similar compounds have been used for chemical probe synthesis , suggesting that this compound may also be used to study the function of various biological targets.

Mode of Action

It is known that similar compounds can undergo a palladium-catalyzed [4 + 1] imidoylative cycloaddition with double isocyanides . This reaction produces a series of 2-amino-4-amidylpyrroles efficiently .

Result of Action

Given its potential use in chemical probe synthesis , it may be used to study the function of various biological targets, potentially leading to a better understanding of these targets’ roles in cellular processes.

Propriétés

IUPAC Name |

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h1,7-9,11H,6,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSLXYAVLWHRES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2492211.png)

![1,7-Dimethyl-8-(phenylethyl)-3-benzyl-1,3,5-trihydro-4-imidazolino[1,2-h]purin e-2,4-dione](/img/structure/B2492226.png)

![1-(3-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2492229.png)